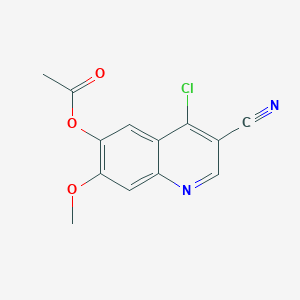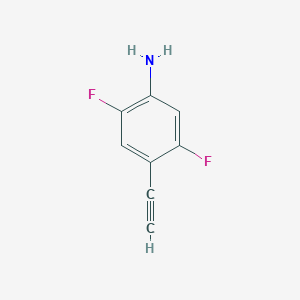![molecular formula C14H11FO B13925599 1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 893739-19-0](/img/structure/B13925599.png)
1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an ethanone group is attached to the 2-yl position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a fluorinated biphenyl derivative is coupled with an ethanone precursor in the presence of a palladium catalyst . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated biphenyl structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and liquid crystal displays.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and reactivity .
Comparison with Similar Compounds
- 1-(3’,4’-Difluoro[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-2,5-dimethoxy[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-3’-nitro[1,1’-biphenyl]-4-yl)ethanone
Comparison: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of a single fluorine atom at the 3’ position can enhance its stability and reactivity compared to other fluorinated biphenyl derivatives .
Properties
CAS No. |
893739-19-0 |
|---|---|
Molecular Formula |
C14H11FO |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
1-[2-(3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(15)9-11/h2-9H,1H3 |
InChI Key |
NYNVMSOFFTZYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


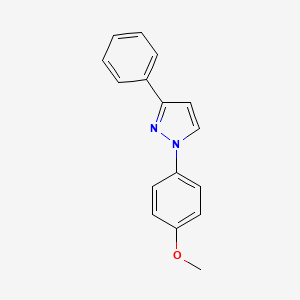
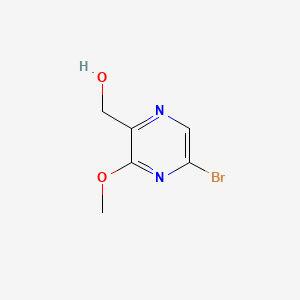

![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
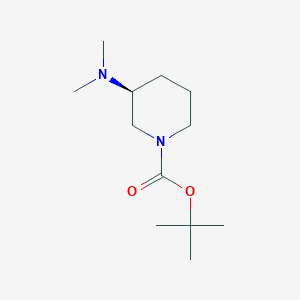
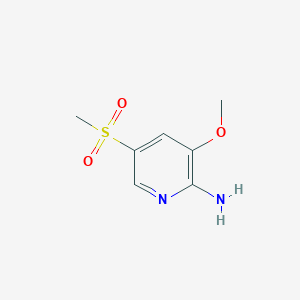
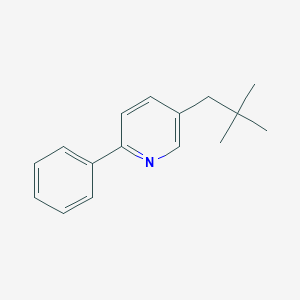
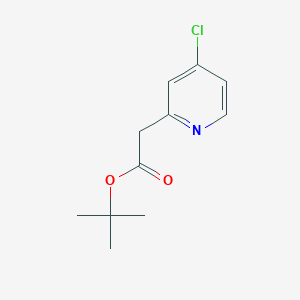
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
